Methyl 2-(trifluoromethoxy)benzoate
Overview
Description
Methyl 2-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 148437-99-4 . It has a molecular weight of 220.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 57°C at 760 mmHg . and 98% according to different sources.Scientific Research Applications
Synthesis and Organic Chemistry
Methyl 2-(trifluoromethoxy)benzoate is involved in various synthetic applications in organic chemistry. It serves as a building block for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are useful for creating new pharmaceuticals, agrochemicals, and functional materials. The protocol for synthesizing these derivatives involves treating methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II, followed by a conversion process to produce methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Feng & Ngai, 2016).
Hydrolysis and Saponification Studies
In the field of green chemistry, methyl benzoates, including variants like this compound, have been studied for their hydrolysis and saponification properties. Research has shown the feasibility of partial hydrolysis or quantitative saponification of these compounds under solvent-free conditions at high temperatures (Alemán, Boix, & Poliakoff, 1999).
Applications in Material Science
This compound is also relevant in material science, particularly in the study of crystal engineering. For example, research involving methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, demonstrates the potential of using high pressure to induce phase transitions in high-Z′ structures, highlighting the significance of such compounds in exploring the behavior of materials under different conditions (Johnstone et al., 2010).
Catalysis and Reaction Studies
The compound plays a role in catalysis and reaction studies as well. For instance, methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives. This demonstrates its utility in facilitating novel chemical transformations (Hwang, Prakash, & Olah, 2000).
Analytical Chemistry Applications
In analytical chemistry, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, exemplifying its versatility and effectiveness in analytical methodologies (Kagaya & Yoshimori, 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Properties
IUPAC Name |
methyl 2-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJYJSUDISVNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379584 | |
Record name | methyl 2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148437-99-4 | |
Record name | methyl 2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148437-99-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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